3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure.
Preparation Methods
The synthesis of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of terminal carbonyl alkynes in a solvent-controlled two-step one-pot synthesis. This process involves a Michael addition of aliphatic secondary amines followed by β-bromination/chlorination of the obtained enamines . The reaction conditions often require toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Chemical Reactions Analysis
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: This compound shares the pyrrolidin-1-yl and benzoic acid moieties but lacks the benzofuran core.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound features a pyrrolidin-1-yl group attached to a propanamide moiety and has been studied for its anticonvulsant properties.
Properties
IUPAC Name |
3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c21-19(26)18-17(13-6-1-2-7-14(13)28-18)22-20(27)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h1-7,10H,8-9H2,(H2,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPQHNDTVAYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.